molecular formula C11H16FN3 B1415973 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 2138552-40-4

1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No.: B1415973
CAS No.: 2138552-40-4
M. Wt: 209.26 g/mol
InChI Key: ORBRVSIJLKLUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine” is a chemical compound with the molecular formula C11H16FN3 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring with a methyl group at the 4-position and a 6-fluoropyridin-3-yl group attached to the nitrogen atom via a methylene bridge . The presence of the fluorine atom in the pyridine ring can significantly influence the compound’s chemical and physical properties.

Scientific Research Applications

Discovery in Cognitive Impairment Treatment

1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine is investigated for its potential in treating cognitive deficits. A study designed a diverse set of compounds, including this compound, which are inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have shown promise in addressing cognitive impairments linked to various neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease. The compound demonstrated high selectivity and potency in vivo (Li et al., 2016).

Analgesic Compound Structure Analysis

Another study focused on the structural characterization of analgesic compounds related to this compound. This research involved analyzing the crystal and molecular structures of isothiazolopyridine derivatives, offering insights into their potential analgesic applications (Karczmarzyk & Malinka, 2008).

Role in Antibacterial Agents

The compound has also been linked to the synthesis of potent antibacterial agents. A study reported an alternative synthesis method for a related compound, showcasing its significance in developing new antibacterial solutions (Chu et al., 1992).

Properties

IUPAC Name

1-[(6-fluoropyridin-3-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBRVSIJLKLUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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